Human sEH Inhibitory Potency: Example 57 vs. Clinically‑Stage Comparator GSK2256294
Example 57 (CAS 1241826‑88‑9) inhibits recombinant human sEH with a pIC₅₀ of 8.4, corresponding to an IC₅₀ of approximately 4 nM [1]. Under comparable assay conditions, the clinical candidate GSK2256294A demonstrates an IC₅₀ of 27 pM against the same human enzyme [2]. This represents an approximately 150‑fold difference in potency. While GSK2256294 is substantially more potent, Example 57 offers a different scaffold that may be preferred in studies where ultra‑potent inhibition is not required or where urea‑based chemotypes present confounding off‑target activities [3].
| Evidence Dimension | Inhibitory potency against recombinant human sEH |
|---|---|
| Target Compound Data | pIC₅₀ = 8.4 (IC₅₀ ≈ 4 nM) [1] |
| Comparator Or Baseline | GSK2256294A: IC₅₀ = 27 pM (human sEH) [2] |
| Quantified Difference | ~150‑fold lower potency than GSK2256294 |
| Conditions | Recombinant human sEH; fluorescence‑based or radiometric assay (conditions per respective original references) |
Why This Matters
The potency differential guides selection for dose‑response studies—Example 57 provides a mid‑nanomolar tool for probing sEH biology without the extreme potency of picomolar clinical candidates.
- [1] Keung, W. et al. (2010) WO Patent WO2010096722A1. Example 57 pIC₅₀ = 8.4. View Source
- [2] MedChemExpress. GSK2256294A Datasheet. IC₅₀ human sEH = 27 pM. View Source
- [3] Morisseau, C. & Hammock, B.D. (2013) Annu. Rev. Pharmacol. Toxicol. 53, 37–58. Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. View Source
